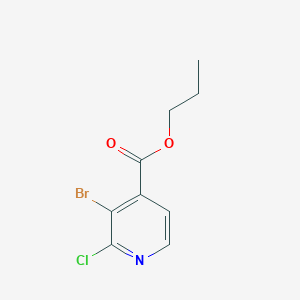

Propyl 3-bromo-2-chloroisonicotinate

Description

General Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov Its derivatives are integral components in a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. mdpi.com The pyridine ring's ability to act as a weak base, a ligand for metal catalysts, and a bioisostere for a phenyl ring makes it a privileged structure in drug design. nih.gov The synthesis of substituted pyridines is a well-established field, with numerous methods developed to access a wide range of functionalized derivatives, allowing for the fine-tuning of their chemical and physical properties.

Significance of Halogenated Pyridine Scaffolds as Synthetic Intermediates

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the pyridine scaffold is a critical strategy in modern medicinal chemistry and organic synthesis. nih.govresearchgate.net Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net Furthermore, halogen substituents serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to build molecular complexity from relatively simple halogenated pyridine precursors. The presence of multiple, different halogen atoms on the same pyridine ring offers the potential for selective, stepwise functionalization, further enhancing their utility as synthetic intermediates.

Contextual Importance of Propyl 3-bromo-2-chloroisonicotinate within Heterocyclic Chemistry

Propyl 3-bromo-2-chloroisonicotinate is a specific example of a di-halogenated pyridine carboxylate. Its structure, featuring a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 2-position, and a propyl ester at the 4-position (isonicotinate position), makes it a valuable intermediate in heterocyclic chemistry.

While detailed research findings on this specific compound are not extensively documented in publicly available literature, its importance can be inferred from the reactivity of its functional groups and by comparison to analogous structures like ethyl and methyl 3-bromo-2-chloroisonicotinate. achemblock.com The chlorine and bromine atoms offer differential reactivity for sequential cross-coupling reactions, allowing for the controlled introduction of various substituents. The propyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another point for molecular modification.

This trifunctional scaffold is therefore a highly useful building block for the synthesis of complex, polysubstituted pyridine derivatives, which are key targets in the development of new pharmaceuticals and functional materials.

Chemical Compound Data

Below is a table summarizing the key chemical identifiers for Propyl 3-bromo-2-chloroisonicotinate.

| Identifier | Value |

| IUPAC Name | propyl 3-bromo-2-chloroisonicotinate |

| CAS Number | 2379322-68-4 |

| Molecular Formula | C₉H₉BrClNO₂ |

| Molecular Weight | 278.53 g/mol |

| InChI Key | XPVKOMRQDIRROD-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

propyl 3-bromo-2-chloropyridine-4-carboxylate |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-5-14-9(13)6-3-4-12-8(11)7(6)10/h3-4H,2,5H2,1H3 |

InChI Key |

XPVKOMRQDIRROD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(C(=NC=C1)Cl)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of Propyl 3 Bromo 2 Chloroisonicotinate

Cross-Coupling Reaction Pathways

The differential reactivity of the C-Br and C-Cl bonds in Propyl 3-bromo-2-chloroisonicotinate is a key feature that can be exploited for selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst. Furthermore, the position of the halogen atoms on the pyridine (B92270) ring influences their reactivity. The C-2 position, being alpha to the ring nitrogen, is electronically activated, which can also play a role in the selectivity of these reactions.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of dihalopyridines, the reaction typically proceeds with a degree of regioselectivity. For substrates like 3-bromo-2-chloropyridine (B150940), the coupling reaction can be directed to either the C-2 or C-3 position depending on the choice of catalyst, ligands, and reaction conditions. Generally, the C-Br bond at the 3-position is more reactive towards standard Suzuki-Miyaura conditions.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on 3-Bromo-2-chloropyridine Analogues

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | rsc.org |

| 2 | 3-Bromo-2-chloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 90 | 92 | rsc.org |

| 3 | 2-Chloro-3-iodopyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | MeOH | RT | 75 (at C-3) | libretexts.org |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a valuable tool for introducing alkynyl moieties into the pyridine ring of Propyl 3-bromo-2-chloroisonicotinate. Similar to other palladium-catalyzed couplings, the greater reactivity of the C-Br bond allows for selective alkynylation at the C-3 position.

Table 2: Examples of Sonogashira Coupling Reactions on 3-Bromo-2-chloropyridine Analogues

| Entry | Aryl Halide | Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 96 | nih.gov |

| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 88 | nih.gov |

| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 90 | rsc.org |

Heck Reactions for Olefination

Table 3: General Conditions for Heck Reactions on Aryl Bromides

| Entry | Aryl Halide | Olefin | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Bromobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 95 | rsc.org |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 120 | 85 | rsc.org |

| 3 | 3-Bromopyridine (B30812) | Ethyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 78 | wikipedia.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing a wide range of amine functionalities onto the pyridine core. The selective amination at the C-3 position of Propyl 3-bromo-2-chloroisonicotinate can be achieved, taking advantage of the higher reactivity of the C-Br bond.

Table 4: Examples of Buchwald-Hartwig Amination on Bromopyridine Derivatives

| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 95 | wikipedia.org |

| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 88 | libretexts.org |

| 3 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |

Kumada and Negishi Coupling Considerations

The Kumada and Negishi couplings offer alternative methods for C-C bond formation using organomagnesium (Grignard) and organozinc reagents, respectively. These reactions are known for their high reactivity and can be particularly useful for introducing alkyl groups. For dihalopyridines, these couplings often show a preference for reaction at the more electronically activated C-2 position. However, selectivity can be tuned by the choice of catalyst (nickel or palladium) and reaction conditions.

Table 5: Examples of Kumada and Negishi Couplings on Dihalopyridine Analogues

| Reaction | Aryl Halide | Organometallic Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Ref. |

| Kumada | 2-Chloropyrazine | Phenylmagnesium bromide | Fe(acac)₃ | THF/NMP | 25 | 91 | organic-chemistry.org |

| Negishi | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | THF | RT | 85 | organic-chemistry.org |

| Negishi | 3-Bromopyridine | Ethylzinc iodide | PdCl₂(dppf) | THF | 60 | 75 | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are electron-deficient, such as pyridine, are susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups on the ring further enhances this reactivity. In Propyl 3-bromo-2-chloroisonicotinate, the ester group at C-4 and the nitrogen atom in the ring make the pyridine core electron-deficient. The positions ortho and para to the nitrogen atom (C-2 and C-4) are particularly activated towards nucleophilic attack.

In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. encyclopedia.pub The subsequent loss of a leaving group restores the aromaticity. For Propyl 3-bromo-2-chloroisonicotinate, both the chloro and bromo substituents can act as leaving groups. Generally, the rate of displacement in SNAr reactions follows the trend F > Cl > Br > I, which is opposite to the trend observed in palladium-catalyzed couplings. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. Therefore, nucleophilic substitution is expected to occur preferentially at the C-2 position, displacing the chloride.

Table 6: Reactivity in Nucleophilic Aromatic Substitution of Halopyridines

| Entry | Substrate | Nucleophile | Conditions | Product | Ref. |

| 1 | 2-Chloropyridine | Sodium methoxide | Methanol, reflux | 2-Methoxypyridine | acsgcipr.org |

| 2 | 2,4-Dichloropyridine | Sodium thiophenoxide | DMF, 100 °C | 2-Chloro-4-(phenylthio)pyridine | nih.gov |

| 3 | 2-Chloro-3-nitropyridine | Piperidine (B6355638) | Ethanol, reflux | 2-(Piperidin-1-yl)-3-nitropyridine | pressbooks.pub |

The diverse reactivity of Propyl 3-bromo-2-chloroisonicotinate in both cross-coupling and SNAr reactions makes it a highly valuable intermediate for the synthesis of complex, functionalized pyridine derivatives with applications in medicinal chemistry, materials science, and agrochemicals. The ability to selectively functionalize at different positions on the pyridine ring by choosing the appropriate reaction conditions provides a powerful tool for molecular design and construction.

Selective Displacement of Halogen Atoms

The pyridine ring in propyl 3-bromo-2-chloroisonicotinate is substituted with a chlorine atom at the C-2 position and a bromine atom at the C-3 position. Both halogens can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, but their reactivity is not equivalent. The selectivity of displacement is governed by two main factors: the position of the halogen on the pyridine ring and the inherent reactivity of the carbon-halogen bond.

Positional Selectivity : The C-2 position is significantly more activated towards nucleophilic attack than the C-3 position. This is a direct consequence of the electronic influence of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comquora.comechemi.com For attack at C-2, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing substantial stabilization. stackexchange.comechemi.com This is not possible for attack at the C-3 position. Therefore, nucleophilic substitution is strongly favored at the C-2 position.

Carbon-Halogen Bond Reactivity : The intrinsic reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F, with the bond strength increasing from iodine to fluorine. savemyexams.comthestudentroom.co.uk The C-Br bond (bond energy ~290 kJ/mol) is weaker than the C-Cl bond (~346 kJ/mol) and is generally a better leaving group. savemyexams.com

In the case of propyl 3-bromo-2-chloroisonicotinate, these two factors are in opposition. The C-2 position is electronically favored for attack, but it bears the less reactive chlorine atom. The C-3 position has the more reactive bromine atom but is electronically disfavored. Experimental evidence on related dihalopyridine systems overwhelmingly shows that positional activation is the dominant factor. Nucleophilic attack will preferentially occur at the activated C-2 position, leading to the selective displacement of the chloride ion over the bromide ion.

| Factor | C-2 Position (Chlorine) | C-3 Position (Bromine) | Predicted Outcome |

|---|---|---|---|

| Positional Activation (Electronic Effect) | Highly Activated (ortho to N) | Less Activated | Displacement at C-2 is favored |

| Halogen Leaving Group Ability | Poorer Leaving Group (Stronger C-Cl bond) | Better Leaving Group (Weaker C-Br bond) |

Influence of Pyridine Nitrogen on Reactivity

The nitrogen atom in the pyridine ring is central to the chemical reactivity of propyl 3-bromo-2-chloroisonicotinate. Its influence is twofold, stemming from both inductive and resonance effects.

Inductive Effect : Nitrogen is more electronegative than carbon, leading to an inductive withdrawal of electron density from all carbons in the ring. This makes the pyridine ring electron-deficient compared to benzene (B151609). stackexchange.com

Resonance Effect : The lone pair of electrons on the nitrogen is in an sp² orbital in the plane of the ring and does not participate in aromaticity. The nitrogen atom can, however, withdraw electron density from the π-system through resonance, creating partial positive charges, particularly at the C-2, C-4, and C-6 positions. stackexchange.comyoutube.com

Reduction and Oxidation Reactions of the Halogenated Pyridine Ester

Catalytic Hydrogenation of the Pyridine Ring

The reduction of the pyridine ring to the corresponding piperidine is a fundamental transformation in heterocyclic chemistry. This is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium. rsc.org However, for halogenated pyridines like propyl 3-bromo-2-chloroisonicotinate, this reaction is complicated by a competing pathway: hydrogenolysis of the carbon-halogen bonds.

Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) are highly effective for ring hydrogenation but are also known to readily cleave C-Cl and C-Br bonds. rsc.orggoogle.com This dehalogenation occurs concurrently with or even before the reduction of the aromatic ring. Research on the hydrogenation of various halogenated pyridines has shown that achieving selective ring reduction without dehalogenation is a significant challenge. rsc.org Under typical hydrogenation conditions (e.g., H₂, Pd/C, or Rh₂O₃), the likely outcome for propyl 3-bromo-2-chloroisonicotinate would be a mixture of products, including the fully saturated, dehalogenated propyl piperidine-4-carboxylate.

| Reaction Type | Catalyst/Conditions | Potential Product(s) | Challenges |

|---|---|---|---|

| Pyridine Ring Reduction | H₂, Pd/C, PtO₂, or Rh₂O₃ | Propyl 3-bromo-2-chloropiperidine-4-carboxylate | Competing hydrogenolysis |

| Hydrogenolysis (Dehalogenation) | Propyl piperidine-4-carboxylate | Often the major product |

Selective Reduction of Carbon-Halogen Bonds

Chemoselective reduction of one carbon-halogen bond in the presence of another is a valuable synthetic strategy. The difference in bond dissociation energy between the C-Br bond (~290 kJ/mol) and the C-Cl bond (~346 kJ/mol) allows for the selective cleavage of the weaker C-Br bond under controlled conditions. savemyexams.comquora.com

Catalytic hydrodehalogenation can be fine-tuned to achieve this selectivity. For instance, using specific catalysts or hydrogen sources, it is possible to reduce the C-Br bond while leaving the C-Cl bond intact. This type of transformation often employs palladium catalysts with specific ligands or milder reducing agents like catalytic transfer hydrogenation with formic acid or its salts as the hydrogen donor. The expected product of such a selective reduction would be propyl 2-chloroisonicotinate.

Further Functionalization of the Propyl Ester Moiety

Hydrolysis to Isonicotinic Acid Derivatives

The propyl ester group at the C-4 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid derivative. wikipedia.org

Acid-Catalyzed Hydrolysis : Heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) will hydrolyze the ester to 3-bromo-2-chloroisonicotinic acid and propanol (B110389). This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products.

Base-Catalyzed Hydrolysis (Saponification) : This is a more common and generally irreversible method for ester hydrolysis. Treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), at elevated temperatures results in the formation of the corresponding carboxylate salt (e.g., sodium 3-bromo-2-chloroisonicotinate) and propanol. Subsequent acidification of the reaction mixture will protonate the carboxylate to yield the free 3-bromo-2-chloroisonicotinic acid.

This hydrolysis provides a route to a key synthetic intermediate, allowing for further modifications at the carboxylic acid position, such as conversion to amides, acid chlorides, or other esters.

Amidation and Transamidation Reactions

The conversion of esters to amides, known as amidation or aminolysis, is a fundamental transformation in organic synthesis. This process, along with the related transamidation reaction, represents a key avenue for the functionalization of Propyl 3-bromo-2-chloroisonicotinate, allowing for the introduction of a diverse range of nitrogen-containing substituents. These reactions are pivotal in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

The amidation of Propyl 3-bromo-2-chloroisonicotinate involves the reaction of the ester with an amine, leading to the formation of the corresponding N-substituted 3-bromo-2-chloroisonicotinamide (B1448706) and propanol as a byproduct. This transformation proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the propoxy group as propanol to yield the amide.

The reactivity of the ester towards aminolysis is significantly influenced by the electronic nature of the pyridine ring. The presence of two electron-withdrawing halogen atoms, bromine and chlorine, at the 2- and 3-positions of the pyridine ring, is expected to enhance the electrophilicity of the carbonyl carbon. This increased electrophilicity should facilitate the nucleophilic attack by the amine, thereby promoting the amidation reaction.

Generally, the direct aminolysis of esters requires elevated temperatures and may be a slow process. To achieve more efficient and practical syntheses, various catalytic methods have been developed for amidation reactions. mdpi.com These can include the use of Lewis acids or other activating agents to enhance the reactivity of the ester.

Transamidation, the conversion of an existing amide to a different amide by reaction with an amine, is another relevant transformation. While less common than direct amidation of esters, it can be a useful synthetic strategy under certain conditions.

Detailed research findings on the specific amidation and transamidation reactions of Propyl 3-bromo-2-chloroisonicotinate are not extensively documented in publicly available literature. However, based on the general principles of ester aminolysis and the known reactivity of related halogenated pyridine carboxylates, a range of reaction conditions can be postulated for the successful synthesis of its amide derivatives.

Below are representative tables detailing hypothetical reaction conditions and potential outcomes for the amidation of Propyl 3-bromo-2-chloroisonicotinate with various amines. These are based on established methodologies for the amidation of related aromatic and heteroaromatic esters.

Table 1: Hypothetical Screening of Reaction Conditions for the Amidation of Propyl 3-bromo-2-chloroisonicotinate with Benzylamine

| Entry | Amine | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Predicted Yield (%) |

| 1 | Benzylamine | Toluene | None | 110 | 24 | Low |

| 2 | Benzylamine | Dioxane | Sodium Methoxide | 100 | 12 | Moderate |

| 3 | Benzylamine | THF | Trimethylaluminum | 65 | 8 | High |

| 4 | Benzylamine | Xylene | Zirconium(IV) chloride | 140 | 6 | Moderate to High |

Table 2: Predicted Scope of the Amidation Reaction with Various Amines

| Entry | Amine | Product | Predicted Reactivity |

| 1 | Ammonia (B1221849) | 3-bromo-2-chloroisonicotinamide | Moderate |

| 2 | Aniline | N-phenyl-3-bromo-2-chloroisonicotinamide | Moderate |

| 3 | Piperidine | (3-bromo-2-chloropyridin-4-yl)(piperidin-1-yl)methanone | High |

| 4 | Diethylamine | N,N-diethyl-3-bromo-2-chloroisonicotinamide | Moderate to High |

It is important to note that in addition to the desired amidation at the ester functionality, the presence of the bromo and chloro substituents on the pyridine ring introduces the possibility of competing nucleophilic aromatic substitution (SNAr) reactions, particularly under harsh reaction conditions or with highly nucleophilic amines. The relative rates of amidation versus SNAr would depend on the specific amine used, the reaction temperature, and the presence of any catalysts.

Further empirical studies are required to fully elucidate the optimal conditions and substrate scope for the amidation and transamidation reactions of Propyl 3-bromo-2-chloroisonicotinate.

Spectroscopic and Structural Elucidation Techniques in Research on Propyl 3 Bromo 2 Chloroisonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule. For Propyl 3-bromo-2-chloroisonicotinate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete and unambiguous assignment of its structure.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of Propyl 3-bromo-2-chloroisonicotinate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl ester group.

The two protons on the pyridine ring are expected to appear as distinct doublets in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J-values) would be influenced by the presence of the bromo and chloro substituents. The propyl group would give rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-O-CH₂-) protons directly attached to the ester oxygen.

Predicted ¹H NMR Data for Propyl 3-bromo-2-chloroisonicotinate:

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Pyridine-H | 8.0 - 8.5 | Doublet | 5.0 - 6.0 |

| Pyridine-H | 7.5 - 8.0 | Doublet | 5.0 - 6.0 |

| O-CH₂ | 4.2 - 4.4 | Triplet | 6.5 - 7.5 |

| CH₂ | 1.7 - 1.9 | Sextet | 7.0 - 8.0 |

| CH₃ | 0.9 - 1.1 | Triplet | 7.0 - 8.0 |

This data is predicted and may vary from experimental values.

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Propyl 3-bromo-2-chloroisonicotinate would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the electron-withdrawing effects of the halogen substituents and the ester group. The aliphatic carbons of the propyl chain would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for Propyl 3-bromo-2-chloroisonicotinate:

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | 162 - 165 |

| Pyridine-C (C-Br) | 118 - 122 |

| Pyridine-C (C-Cl) | 150 - 154 |

| Pyridine-C | 140 - 144 |

| Pyridine-C | 125 - 129 |

| Pyridine-C | 148 - 152 |

| O-CH₂ | 67 - 71 |

| CH₂ | 21 - 24 |

| CH₃ | 10 - 12 |

This data is predicted and may vary from experimental values.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. For instance, it would show a correlation between the two adjacent protons on the pyridine ring and among the protons of the propyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the protonated carbons of the pyridine ring and the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the propyl group and the carbonyl carbon, and between the carbonyl group and the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the primary constitutional analysis of this molecule, it could provide insights into preferred conformations.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. By measuring the mass of the molecular ion with high accuracy, it is possible to distinguish between different elemental compositions that may have the same nominal mass. For Propyl 3-bromo-2-chloroisonicotinate (C₉H₉BrClNO₂), HRMS would be expected to provide a measured mass that is very close to the calculated exact mass, thereby confirming the elemental composition. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes would result in a characteristic isotopic pattern for the molecular ion peak, which would further corroborate the proposed structure.

Expected HRMS Data for Propyl 3-bromo-2-chloroisonicotinate:

| Ion | Calculated Exact Mass |

| [M]⁺ (C₉H₉⁷⁹Br³⁵ClNO₂) | 276.9583 |

| [M+2]⁺ | 278.9563 |

| [M+4]⁺ | 280.9533 |

This data is calculated and serves as a theoretical expectation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be employed to assess the purity of a sample of Propyl 3-bromo-2-chloroisonicotinate and to analyze any volatile impurities. The retention time in the gas chromatogram provides a characteristic identifier for the compound, while the mass spectrum of the eluting peak confirms its identity.

The mass spectrum obtained from GC-MS would also reveal the fragmentation pattern of the molecule upon electron ionization. The fragmentation pattern is a molecular fingerprint that can provide structural information. Key expected fragmentation pathways for Propyl 3-bromo-2-chloroisonicotinate would likely involve the loss of the propyl group, the loss of the ester functionality, and fragmentation of the pyridine ring. The observation of fragment ions corresponding to these losses would provide further evidence for the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive analytical tool for identifying the functional groups present in a molecule. By measuring the vibrations of chemical bonds, which occur at characteristic frequencies, both Infrared (IR) and Raman spectroscopy can provide a molecular fingerprint of the compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum generated provides a unique pattern of absorption bands that correspond to specific functional groups. For Propyl 3-bromo-2-chloroisonicotinate, the IR spectrum is expected to exhibit several key absorption bands that confirm its structural components.

The presence of the ester functional group would be prominently indicated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1730-1750 cm⁻¹. Another key feature of the ester group is the C-O stretching vibrations. The C(O)-O stretch is expected to appear in the 1250-1300 cm⁻¹ region, while the O-C (propyl) stretch would likely be found between 1000 and 1100 cm⁻¹.

The aromatic pyridine ring will also produce characteristic signals. The C=C and C=N stretching vibrations within the ring are expected to result in a series of bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations give rise to strong bands in the 700-900 cm⁻¹ range, the positions of which can be indicative of the substitution pattern.

The aliphatic propyl group will be identifiable by its C-H stretching vibrations, which are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The C-H bending vibrations for the CH₂ and CH₃ groups will appear in the 1375-1465 cm⁻¹ region.

Finally, the carbon-halogen bonds will also have characteristic absorptions, although they appear at lower frequencies. The C-Cl stretching vibration is anticipated in the 600-800 cm⁻¹ region, while the C-Br stretch is expected at an even lower frequency, typically between 500 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for Propyl 3-bromo-2-chloroisonicotinate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3150 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2850-2960 | C-H Stretch | Aliphatic (Propyl Group) |

| 1730-1750 | C=O Stretch | Ester |

| 1400-1600 | C=C and C=N Stretch | Aromatic (Pyridine Ring) |

| 1375-1465 | C-H Bend | Aliphatic (Propyl Group) |

| 1250-1300 | C(O)-O Stretch | Ester |

| 1000-1100 | O-C Stretch | Ester (Propyl) |

| 700-900 | C-H Bend (out-of-plane) | Aromatic (Pyridine Ring) |

| 600-800 | C-Cl Stretch | Chloro-substituted Pyridine |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light provide information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For Propyl 3-bromo-2-chloroisonicotinate, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the pyridine ring. The ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to intense Raman bands. The C=C and C=N stretching vibrations within the pyridine ring would also be Raman active.

The C-Cl and C-Br bonds, due to their polarizability, are also expected to produce discernible signals in the Raman spectrum, providing confirmatory evidence of their presence. The C=O stretch of the ester group, while strong in the IR, would likely be a weaker band in the Raman spectrum. The aliphatic C-H stretching and bending vibrations of the propyl group would also be observable.

Table 2: Predicted Raman Spectroscopy Data for Propyl 3-bromo-2-chloroisonicotinate

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3150 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2850-2960 | C-H Stretch | Aliphatic (Propyl Group) |

| 1730-1750 | C=O Stretch | Ester |

| 1550-1610 | Ring Stretch | Aromatic (Pyridine Ring) |

| 990-1050 | Ring Breathing | Aromatic (Pyridine Ring) |

| 600-800 | C-Cl Stretch | Chloro-substituted Pyridine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are related to the electronic structure of the molecule, particularly the extent of conjugation.

The UV-Vis spectrum of Propyl 3-bromo-2-chloroisonicotinate is expected to be dominated by the electronic transitions of the substituted pyridine ring. Pyridine itself exhibits π → π* transitions at approximately 200 nm and 250 nm, and a weaker n → π* transition around 270 nm. In Propyl 3-bromo-2-chloroisonicotinate, the presence of the bromo, chloro, and propyl isonicotinate (B8489971) substituents will influence the energy of these transitions, likely causing a bathochromic (red) shift to longer wavelengths. The ester group, being conjugated with the pyridine ring, will contribute to this shift. The halogen substituents, with their lone pairs of electrons, can also participate in resonance and further modify the absorption maxima.

Analysis of the UV-Vis spectrum would allow for the determination of the absorption maxima (λmax), which provides insights into the extent of electronic conjugation within the molecule.

Table 3: Predicted UV-Vis Spectroscopy Data for Propyl 3-bromo-2-chloroisonicotinate

| Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~260-280 | Substituted Pyridine Ring |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

The resulting crystal structure would reveal the planarity of the pyridine ring and the orientation of the propyl ester, bromo, and chloro substituents relative to the ring. Furthermore, analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces or potential halogen bonding, that govern the solid-state assembly of the molecules.

In the absence of a single crystal, powder XRD could be employed to analyze the bulk crystalline material. While not providing the same level of detail as single-crystal XRD, a powder diffraction pattern serves as a unique fingerprint for a specific crystalline phase of the compound.

Table 4: Expected X-ray Diffraction Data for a Single Crystal of Propyl 3-bromo-2-chloroisonicotinate

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths | e.g., C-Br, C-Cl, C=O, C-O, C-C, C-N |

| Bond Angles | e.g., C-C-C, C-N-C |

| Torsional Angles | Describing the conformation of the propyl chain and ester group |

Chiroptical Techniques (if applicable to chiral derivatives)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specialized spectroscopic methods used to study chiral molecules. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Propyl 3-bromo-2-chloroisonicotinate, as a molecule, is achiral. It does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit any chiroptical activity and its CD and ORD spectra would be silent.

These techniques would only become applicable if a chiral center were introduced into the molecule, for example, by using a chiral alcohol to form the ester (e.g., (S)-butan-2-ol instead of propan-1-ol) or by introducing a chiral substituent elsewhere on the pyridine ring. In such cases, chiroptical spectroscopy would be a critical tool for determining the absolute configuration of the chiral derivative.

Computational and Theoretical Investigations of Propyl 3 Bromo 2 Chloroisonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Propyl 3-bromo-2-chloroisonicotinate. These methods provide insights into electron distribution, molecular geometry, and reactivity, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Propyl 3-bromo-2-chloroisonicotinate, DFT calculations would typically be employed to determine its ground state properties. These studies would involve selecting an appropriate functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVTZ) to accurately model the molecule.

Key properties that would be calculated include the optimized molecular geometry, electronic energy, and the distribution of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for Propyl 3-bromo-2-chloroisonicotinate

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.8 D | Measure of the molecule's overall polarity |

| Total Energy | -2345.67 Hartree | The total electronic energy of the molecule in its ground state |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT studies.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. For a molecule like Propyl 3-bromo-2-chloroisonicotinate, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide highly accurate predictions of its electronic properties. While computationally more expensive than DFT, these methods are often used as a benchmark for confirming results. They would be particularly useful for obtaining precise values for properties like electron correlation energies and for studying excited states.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For Propyl 3-bromo-2-chloroisonicotinate, these methods could be used to explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution.

Transition State Characterization for Elementary Steps

To understand the kinetics of a reaction involving Propyl 3-bromo-2-chloroisonicotinate, the identification and characterization of transition states are essential. Computational methods can be used to locate the transition state geometry for each elementary step in a proposed reaction mechanism. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. Frequency calculations are also performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency.

Potential Energy Surface (PES) Mapping

Mapping the potential energy surface (PES) provides a comprehensive picture of a chemical reaction. For reactions involving Propyl 3-bromo-2-chloroisonicotinate, a PES would illustrate the energy of the system as a function of the geometric coordinates of the atoms. This map would show the reactants, products, intermediates, and transition states, allowing for a detailed understanding of the reaction pathway. By tracing the minimum energy path on the PES, the most likely reaction mechanism can be determined.

Spectroscopic Property Prediction through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra. For Propyl 3-bromo-2-chloroisonicotinate, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would aid in its characterization. Time-dependent DFT (TD-DFT) could also be employed to predict its UV-Vis absorption spectrum by calculating the energies of electronic transitions.

Table 2: Hypothetical Predicted Spectroscopic Data for Propyl 3-bromo-2-chloroisonicotinate

| Spectroscopic Technique | Predicted Feature | Hypothetical Wavenumber/Chemical Shift |

| Infrared (IR) Spectroscopy | C=O stretch | 1730 cm⁻¹ |

| Infrared (IR) Spectroscopy | C-Cl stretch | 750 cm⁻¹ |

| Infrared (IR) Spectroscopy | C-Br stretch | 680 cm⁻¹ |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 165 ppm |

| ¹H NMR Spectroscopy | Methylene (B1212753) Protons (-CH₂-) | 4.2 ppm |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from computational spectroscopic predictions.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, aiding in the assignment of complex spectra.

For Propyl 3-bromo-2-chloroisonicotinate, the 1H and 13C NMR chemical shifts can be predicted. The chemical shifts in the pyridine (B92270) ring are influenced by the positions of the nitrogen atom, the bromine and chlorine substituents, and the propyl ester group. The electronegative chlorine and bromine atoms are expected to cause a downfield shift for the adjacent protons and carbons. The two protons on the pyridine ring would exhibit distinct chemical shifts due to their different electronic environments. The propyl chain would show characteristic signals for the methyl, methylene, and oxygen-linked methylene groups.

Theoretical calculations would typically involve geometry optimization of the molecule followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method to compute the isotropic magnetic shielding constants. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Predicted 1H NMR Chemical Shifts for Propyl 3-bromo-2-chloroisonicotinate This table presents hypothetical data based on general principles and data for analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 7.8 - 8.2 | d | 5.0 - 6.0 |

| H-6 | 8.3 - 8.7 | d | 5.0 - 6.0 |

| -OCH2- | 4.2 - 4.5 | t | 6.5 - 7.5 |

| -CH2- | 1.7 - 2.0 | sextet | 7.0 - 8.0 |

| -CH3 | 0.9 - 1.2 | t | 7.0 - 8.0 |

Similarly, 13C NMR chemical shifts can be calculated, providing insight into the electronic structure of the carbon skeleton. The carbons directly attached to the electronegative halogen and oxygen atoms would exhibit the most significant downfield shifts.

Coupling constants (J-couplings) between adjacent protons can also be calculated, offering valuable information about the connectivity and dihedral angles within the molecule. For the pyridine ring, the coupling between H-5 and H-6 would be a key parameter. In the propyl chain, vicinal couplings would be observed between the methylene and methyl protons.

Vibrational Frequency and IR/Raman Spectra Simulations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are crucial for assigning the observed vibrational bands to specific atomic motions.

Computational studies on 2-chloropyridine, 3-chloropyridine, 2-bromopyridine, and 3-bromopyridine (B30812) have shown that DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict vibrational frequencies. researchgate.net These studies provide a strong basis for simulating the IR and Raman spectra of Propyl 3-bromo-2-chloroisonicotinate.

The simulated spectrum would be characterized by several key vibrational modes:

Pyridine Ring Vibrations: C-H stretching, C-N stretching, and ring breathing modes.

C-X Vibrations: C-Cl and C-Br stretching modes, typically found in the lower frequency region of the spectrum.

Ester Group Vibrations: A strong C=O stretching band, and C-O stretching vibrations.

Propyl Chain Vibrations: C-H stretching, bending, and rocking modes.

Table 2: Predicted ajor Vibrational Frequencies for Propyl 3-bromo-2-chloroisonicotinate This table presents hypothetical data based on published calculations for analogous halogenated pyridines.

| Vibrational Mode | Predicted Frequency (cm-1) | Expected IR Intensity | Expected Raman Activity |

| C-H stretch (pyridine) | 3050 - 3150 | Medium | Strong |

| C-H stretch (propyl) | 2850 - 3000 | Strong | Strong |

| C=O stretch (ester) | 1720 - 1740 | Very Strong | Medium |

| C=C/C=N stretch (ring) | 1400 - 1600 | Strong | Strong |

| C-O stretch (ester) | 1100 - 1300 | Strong | Medium |

| C-Cl stretch | 700 - 800 | Medium | Strong |

| C-Br stretch | 600 - 700 | Medium | Strong |

These theoretical predictions are vital for interpreting experimental spectra and understanding the molecule's vibrational properties.

Molecular Modeling and Conformational Analysis

The propyl group in Propyl 3-bromo-2-chloroisonicotinate introduces conformational flexibility. Molecular modeling techniques, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface and identify the most stable conformations.

Computational studies would involve systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformer. This process generates a potential energy profile, from which the global and local energy minima can be identified. These low-energy conformers represent the most likely shapes the molecule will adopt. The results of such an analysis are crucial for understanding intermolecular interactions and how the molecule might fit into a larger system, although biological applications are outside the scope of this discussion.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological/toxicological aspects)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. These models are built by calculating a set of molecular descriptors and using statistical methods to correlate them with experimentally determined properties.

For Propyl 3-bromo-2-chloroisonicotinate, QSPR models could be developed to predict a range of non-biological and non-toxicological properties, such as:

Boiling point

Vapor pressure

Solubility in various solvents

Refractive index

Density

The development of a QSPR model would involve:

Descriptor Calculation: A large number of molecular descriptors would be calculated for a series of related compounds. These can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that relates a subset of the most relevant descriptors to the property of interest.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For halogenated aromatic compounds, descriptors related to molecular size, shape, polarity, and polarizability have been shown to be important in QSPR models. The presence of the bromine and chlorine atoms, as well as the ester group, would significantly influence these descriptors and, consequently, the physicochemical properties of Propyl 3-bromo-2-chloroisonicotinate.

Applications in Advanced Chemical Synthesis and Materials Science

Propyl 3-bromo-2-chloroisonicotinate as a Building Block in Heterocyclic Synthesis

The presence of two distinct halogen atoms on the pyridine (B92270) ring of Propyl 3-bromo-2-chloroisonicotinate provides chemists with a powerful tool for the selective construction of intricate molecular frameworks. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-specific modifications, paving the way for the synthesis of diverse heterocyclic compounds.

Precursor to Polysubstituted Pyridine Derivatives

Propyl 3-bromo-2-chloroisonicotinate serves as an excellent starting material for the synthesis of polysubstituted pyridine derivatives. The bromine and chlorine atoms can be selectively replaced or modified through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. For instance, the bromine atom at the 3-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom at the 2-position. This chemoselectivity allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at specific positions on the pyridine ring.

These transformations are crucial for the construction of highly functionalized pyridine cores that are prevalent in pharmaceuticals, agrochemicals, and materials science. The ability to precisely control the substitution pattern on the pyridine ring is paramount in tuning the electronic and steric properties of the final molecule, thereby influencing its biological activity or material properties.

Role in the Synthesis of Fused Heterocyclic Systems

The strategic placement of reactive halogen atoms in Propyl 3-bromo-2-chloroisonicotinate also makes it a valuable precursor for the synthesis of fused heterocyclic systems. These polycyclic aromatic compounds are of great interest due to their diverse biological activities and applications in optoelectronic materials.

One common strategy involves an initial cross-coupling reaction to introduce a functional group at the 3-position, followed by an intramolecular cyclization reaction to form a new ring fused to the pyridine core. For example, the introduction of a suitably functionalized aryl or heteroaryl group at the 3-position can be followed by a palladium-catalyzed C-N or C-C bond formation to construct bicyclic or tricyclic systems. A patent describing the synthesis of aryl- or heteroaryl-substituted benzene (B151609) compounds utilizes a similar strategy, starting from methyl 3-amino-5-bromo-benzoate, which highlights the utility of halogenated and ester-functionalized aromatic rings as key intermediates in the synthesis of complex molecules google.com.

Intermediate in the Preparation of Specialty Chemicals

The reactivity of Propyl 3-bromo-2-chloroisonicotinate makes it a key intermediate in the synthesis of a variety of specialty chemicals. Its ability to undergo selective transformations allows for the efficient construction of molecular scaffolds for various applications.

Agrochemical Intermediates (excluding efficacy/toxicity)

The pyridine core is a common motif in many modern agrochemicals. Propyl 3-bromo-2-chloroisonicotinate can serve as a precursor to active ingredients in herbicides, fungicides, and insecticides. The synthesis of these compounds often involves the sequential displacement of the halogen atoms with other functional groups that are essential for their biological activity. The precise arrangement of substituents on the pyridine ring, facilitated by the use of building blocks like Propyl 3-bromo-2-chloroisonicotinate, is critical in defining the spectrum of activity and selectivity of the final agrochemical product.

Dyes and Pigment Precursors (excluding direct product properties)

The extended π-systems present in many dye and pigment molecules can be constructed using precursors like Propyl 3-bromo-2-chloroisonicotinate. Cross-coupling reactions can be employed to link the pyridine ring to other aromatic or heteroaromatic systems, thereby creating larger conjugated structures. The nature of the substituents on the pyridine ring can influence the electronic properties of the resulting molecule, which in turn affects its color. While the direct properties of the final products are beyond the scope of this article, the role of Propyl 3-bromo-2-chloroisonicotinate as a foundational building block in the synthesis of these chromophoric systems is noteworthy.

Potential in Functional Material Development (excluding specific material properties beyond chemical structure)

The rigid and planar structure of the pyridine ring, combined with the potential for extensive functionalization, makes Propyl 3-bromo-2-chloroisonicotinate an attractive candidate for the development of novel functional materials.

By incorporating this building block into larger molecular architectures, it is possible to create materials with tailored electronic and photophysical properties. For example, the synthesis of conjugated polymers containing the 3-bromo-2-chloro-isonicotinate moiety could lead to materials with interesting conductive or light-emitting properties. The presence of the halogen atoms provides a handle for post-polymerization modification, allowing for further tuning of the material's characteristics.

Furthermore, the nitrogen atom in the pyridine ring can act as a coordination site for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. The structure of these materials can be precisely controlled by the design of the organic linker, and Propyl 3-bromo-2-chloroisonicotinate offers a versatile platform for creating such linkers with specific geometries and functionalities.

Ligands for Metal Complexes

The pyridine moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The electronic properties of the pyridine ring, and consequently its coordination behavior, can be finely tuned by the introduction of substituents. In propyl 3-bromo-2-chloroisonicotinate, the presence of two electron-withdrawing halogen atoms (bromine and chlorine) significantly influences its properties as a ligand.

The electron-withdrawing nature of the halogen substituents decreases the electron density on the pyridine ring and, most importantly, on the nitrogen atom. This reduction in basicity generally leads to the formation of weaker M-N bonds compared to unsubstituted pyridine. However, this electronic modification can be advantageous in specific applications where fine control over the metal center's electronic environment is crucial. For instance, in catalytic systems, modulating the ligand's electronic properties can influence the catalyst's activity and selectivity.

The bromo and chloro substituents also introduce steric hindrance around the nitrogen donor atom, which can affect the geometry of the resulting metal complex. This steric bulk can be exploited to control the coordination number of the metal center and to create specific spatial arrangements of other ligands in the coordination sphere.

Furthermore, the bromine atom at the 3-position offers a reactive handle for post-coordination modification. Through cross-coupling reactions, such as Suzuki or Stille couplings, additional functional groups can be introduced onto the ligand framework even after it has been coordinated to a metal center. This allows for the synthesis of complex, multifunctional metal complexes that would be difficult to prepare otherwise.

A summary of the key features of propyl 3-bromo-2-chloroisonicotinate as a potential ligand is presented in the table below.

| Feature | Description | Implication in Metal Complexes |

| Coordination Site | Pyridine Nitrogen | Forms coordinate bonds with transition metals. |

| Electronic Properties | Electron-withdrawing halogen substituents | Modulates the electronic properties of the metal center. |

| Steric Hindrance | Halogen atoms adjacent to the nitrogen | Influences the geometry and coordination number of the complex. |

| Reactive Handle | Carbon-Bromine bond | Allows for post-coordination functionalization of the ligand. |

Precursors for Polymer Monomers

The structural attributes of propyl 3-bromo-2-chloroisonicotinate also make it a promising precursor for the synthesis of novel polymer monomers. The pyridine ring can be incorporated into a polymer backbone or as a pendant group, imparting specific properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions.

One potential route to polymerizable monomers involves the chemical modification of the propyl ester group. For instance, transesterification with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (HEMA), would yield a new monomer bearing the 3-bromo-2-chloroisonicotinate moiety. This functionalized methacrylate monomer could then be copolymerized with other vinyl monomers to introduce the halogenated pyridine unit into the polymer chain.

Alternatively, the bromine atom can serve as a point of attachment for a polymerizable group. For example, a Sonogashira coupling reaction with a terminal alkyne-containing monomer could be employed to create a new monomer with the pyridine ring directly linked to a polymerizable functional group.

The resulting polymers, containing the 3-bromo-2-chloroisonicotinate unit, would be expected to exhibit interesting properties. The polar pyridine ring could enhance adhesion and modify the surface properties of materials. Furthermore, the presence of the nitrogen atom in the polymer chain provides a site for post-polymerization modification, such as quaternization to create polyelectrolytes or coordination with metal ions to form metallopolymers. These metallopolymers could find applications in areas such as catalysis, sensor technology, and advanced coatings.

The versatility of propyl 3-bromo-2-chloroisonicotinate as a monomer precursor is summarized in the following table.

| Monomer Synthesis Strategy | Resulting Monomer Type | Potential Polymer Properties |

| Modification of the ester group | Functionalized vinyl monomer | Introduction of the pyridine unit as a pendant group. |

| Cross-coupling at the C-Br bond | Monomer with a pyridine-alkyne linkage | Incorporation of the pyridine unit into the polymer backbone. |

| Direct polymerization of a derivative | Vinylpyridinium salts | Creation of polyelectrolytes with tunable properties. |

Future Directions and Challenges in Research on Halogenated Isonicotinates

Exploration of Novel Catalytic Systems for Functionalization

The selective introduction and modification of functional groups on the pyridine (B92270) ring are crucial for creating diverse molecular architectures. The exploration of novel catalytic systems is a key area of research for the functionalization of halogenated isonicotinates. Transition-metal-free catalysis is gaining traction as it offers alternatives to expensive and potentially toxic heavy metal catalysts. jiaolei.group Furthermore, the development of photocatalytic methods provides new avenues for activating pyridine rings under mild conditions. acs.org For instance, the use of designed phosphine (B1218219) reagents has shown promise for the selective halogenation of pyridines. nih.gov The discovery and optimization of new catalysts will enable more efficient and selective transformations, expanding the accessible chemical space for drug discovery and materials science.

Chemo- and Regioselective Manipulations of Polyhalogenated Pyridines

Polyhalogenated pyridines, such as Propyl 3-bromo-2-chloroisonicotinate, present a unique challenge and opportunity for synthetic chemists. The differential reactivity of the various halogen substituents allows for selective functionalization at specific positions on the pyridine ring. Future research will focus on developing highly chemo- and regioselective methods to manipulate these molecules. This includes leveraging techniques like directed metalation, halogen-metal exchange, and the use of pyridyne intermediates to control reaction outcomes. znaturforsch.comescholarship.orgnih.gov Achieving precise control over the regioselectivity of reactions is essential for the efficient synthesis of complex, highly substituted pyridine derivatives with desired biological activities. The development of practical methods for the regioselective halogenation of pyridine N-oxides also provides a valuable route to 2-halo-substituted pyridines. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals, including halogenated isonicotinates. Flow reactors offer numerous advantages over traditional batch processes, such as enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging to achieve in batch. nih.govsci-hub.seresearchgate.netacs.orgacs.org The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a microwave flow reactor for a one-step preparation of pyridines. nih.govresearchgate.net Automated synthesis platforms, which can perform numerous reactions in parallel with minimal human intervention, are accelerating the discovery and optimization of new synthetic routes and novel compounds. nih.govyoutube.comsynplechem.comyoutube.com The application of these technologies to the synthesis of halogenated isonicotinates will enable more rapid and efficient process development and library synthesis.

Advanced Spectroscopic Characterization Techniques for Complex Derivatization

As the complexity of synthesized halogenated isonicotinate (B8489971) derivatives increases, the need for advanced analytical and spectroscopic techniques for their characterization becomes more critical. While standard techniques like NMR and mass spectrometry remain indispensable, future research will likely see the increased application of more sophisticated methods. An integrated approach combining experimental infrared spectroscopy with high-level quantum chemical calculations can provide detailed insights into the structural and vibrational properties of halogenated molecules. mdpi.comnih.gov These advanced characterization tools are essential for unambiguously determining the structure of complex molecules, understanding their electronic properties, and ensuring the quality and purity of the final products. The structural characterization of newly synthesized pyridine derivatives often involves a combination of mass spectrometry, 1H NMR, 13C NMR, and infrared (IR) spectroscopy. dntb.gov.ua

Multi-Scale Computational Modeling for Predictive Design

Computational modeling and in-silico design are becoming increasingly powerful tools in chemical research. For halogenated isonicotinates, multi-scale computational modeling can be employed to predict molecular properties, reaction mechanisms, and biological activity. researchgate.netnih.govscispace.com Quantum chemical calculations can elucidate the electronic structure and reactivity of these molecules, guiding the rational design of new derivatives with desired properties. nih.govnih.govarxiv.orgacs.org By simulating reaction pathways and predicting the outcomes of different synthetic strategies, computational modeling can significantly reduce the amount of experimental work required, leading to a more efficient and cost-effective discovery process. This predictive capability is crucial for the targeted design of new pharmaceuticals and functional materials based on the isonicotinate scaffold.

Interactive Data Table of Research Focus Areas

| Future Direction/Challenge | Key Research Areas | Potential Impact |

| Sustainable Synthesis | Green halogenating agents, alternative solvents, biocatalysis | Reduced environmental impact, improved process safety |

| Novel Catalysis | Transition-metal-free systems, photocatalysis, organocatalysis | Increased reaction efficiency, novel transformations |

| Selective Functionalization | Directed metalation, C-H activation, pyridyne chemistry | Access to complex molecular architectures, improved synthetic efficiency |

| Flow Chemistry & Automation | Microreactors, continuous processing, high-throughput screening | Accelerated discovery, safer and more scalable synthesis |

| Advanced Characterization | 2D NMR techniques, X-ray crystallography, computational spectroscopy | Unambiguous structure elucidation, deeper molecular understanding |

| Computational Modeling | DFT calculations, molecular dynamics, QSAR | Predictive design of molecules, optimization of reaction conditions |

Q & A

Q. Table 1. Recommended Analytical Techniques for Propyl 3-Bromo-2-Chloroisonicotinate

| Parameter | Technique | Critical Considerations |

|---|---|---|

| Purity | HPLC (C18 column, UV 254 nm) | Use ion-pairing agents for polar impurities |

| Structural Confirmation | ¹³C NMR (DMSO-d6) | Compare with computed spectra (DFT) |

| Thermal Stability | TGA/DSC | Heating rate: 10°C/min under N₂ |

Q. Table 2. Key Safety Protocols

| Hazard | Mitigation Strategy | Reference Standard |

|---|---|---|

| Inhalation Risk | Use fume hoods with HEPA filters | OSHA 1910.1450 |

| Reactivity | Avoid contact with strong oxidizers (e.g., HNO₃) | NFPA 704 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.